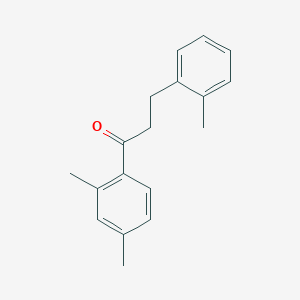

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

CAS No.: 898789-52-1

Cat. No.: VC2483901

Molecular Formula: C18H20O

Molecular Weight: 252.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898789-52-1 |

|---|---|

| Molecular Formula | C18H20O |

| Molecular Weight | 252.3 g/mol |

| IUPAC Name | 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C18H20O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-8,10,12H,9,11H2,1-3H3 |

| Standard InChI Key | MESYVKNYLRLEDQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2C)C |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2C)C |

Introduction

Chemical Identity and Fundamental Properties

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, also known by its IUPAC name 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one, is an organic compound belonging to the propiophenone class. This molecule features methyl substitutions at the 2' and 4' positions on one phenyl ring and a methyl group at the 2-position on the second phenyl ring. The compound serves as an important intermediate in organic synthesis with potential applications in pharmaceutical research.

The fundamental chemical identity of the compound is summarized in the following table:

| Property | Value |

|---|---|

| CAS Registry Number | 898789-52-1 |

| Molecular Formula | C18H20O |

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C18H20O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-8,10,12H,9,11H2,1-3H3 |

| Standard InChIKey | MESYVKNYLRLEDQ-UHFFFAOYSA-N |

| PubChem Compound ID | 24725630 |

The compound's structure consists of a propiophenone backbone with strategic methyl substitutions that influence its reactivity profiles and potential applications. The ketone functional group at the center of the molecule serves as a reactive site for various chemical transformations, making this compound valuable in organic synthesis pathways.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is essential for evaluating its potential applications and handling requirements. Based on available data, both experimental and predicted physical properties have been compiled to provide a comprehensive profile of this compound.

Physical Properties

The physical properties of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone indicate that it is likely a stable compound under standard laboratory conditions. The high boiling point suggests limited volatility at room temperature, while the density provides valuable information for handling and formulation considerations.

| Physical Property | Value | Determination Method |

|---|---|---|

| Physical State | Likely solid or viscous liquid at room temperature | Inferred from structure |

| Boiling Point | 404.8 ± 24.0 °C | Predicted value |

| Density | 1.021 ± 0.06 g/cm³ | Predicted value |

| Solubility | Likely soluble in organic solvents; limited water solubility | Inferred from structure |

| Appearance | Not specified in available data | - |

The high boiling point of 404.8 ± 24.0 °C indicates that the compound has strong intermolecular forces, potentially including dispersion forces between the aromatic rings and dipole-dipole interactions involving the carbonyl group . This property also suggests that specialized distillation techniques would be required for purification if thermal methods are employed.

Chemical Properties

The chemical structure of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone features several reactive sites that determine its chemical behavior. The carbonyl group is particularly important for its reactivity profile, potentially enabling various transformations including reduction, nucleophilic addition, and condensation reactions.

The methyl substituents on the aromatic rings can influence the electronic properties of the molecule, potentially affecting reaction rates and selectivity in various chemical transformations. The 2,4-dimethyl substitution pattern on one phenyl ring and the 2-methyl substitution on the other create an asymmetric environment that may lead to interesting stereochemical outcomes in certain reactions.

Based on its structure, the compound may participate in reactions typical of ketones, including:

-

Reduction to secondary alcohols

-

Nucleophilic addition reactions

-

Wittig and related olefination reactions

-

Enolate formation and subsequent alkylation or condensation

-

Potential coordination with metal centers through the carbonyl oxygen

Structural Analysis and Spectroscopic Characteristics

The molecular structure of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone features specific spatial arrangements and electronic distributions that influence its chemical behavior and spectroscopic properties. Advanced analytical techniques are essential for confirming the structure and purity of this compound.

Structural Features

| Supplier | Contact Information | Additional Notes |

|---|---|---|

| J & K SCIENTIFIC LTD. | Tel: 010-82848833, 400-666-7788 Email: jkinfo@jkchemical.com | Global chemical supplier with extensive catalog |

| Shenzhen Polymeri Biochemical Technology Co., Ltd. | Tel: +86-400-002-6226, +86-13028896684 Email: sales@rrkchem.com | Specializes in biochemical reagents |

| Jinan ponder chemical co. LTD | Tel: 0531-0000 Email: thinklifescience@163.com | Chinese chemical manufacturer |

| Vulcanchem | VCID: VC2483901 Product listed on website | Specifies "For research use only. Not for human or veterinary use" |

The availability from multiple suppliers suggests that the compound has established commercial value, likely for research applications. Most suppliers classify it as a research chemical, indicating its primary use in laboratory settings rather than large-scale industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume